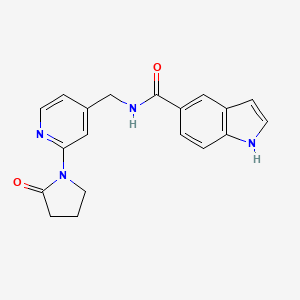
(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” is an organic compound with the molecular formula C8H9ClFNO . It has a molecular weight of 189.62 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a methoxy group, and a methanamine group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 189.615 and a density of 1.3±0.1 g/cm3 . Its boiling point is 261.2±35.0 °C at 760 mmHg . The compound is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research has demonstrated methods to synthesize compounds closely related to (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, involves several steps including treatment with dichloromethyl methyl ether and titanium tetrachloride, indicating a multi-step process for creating structurally similar compounds (Zhou Yu, 2002).
Preparation of Derivatives : Another study focused on the preparation of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as biased agonists of serotonin 5-HT1A receptors. These derivatives have shown potential as antidepressant drug candidates, suggesting the therapeutic relevance of structurally similar compounds (J. Sniecikowska et al., 2019).
NMR Spectral Analysis : A research involving the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine produced a novel coumarin derivative, which was analyzed using NMR techniques. This highlights the use of this compound and its derivatives in the synthesis of new chemical entities (V. Dekić et al., 2020).
Inactivation of MAO-B : A study on the inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines, including derivatives with p-fluoro and p-chloro groups, revealed their potential as anti-Parkinsonian agents. This suggests the therapeutic applications of this compound in neurodegenerative diseases (C. Danzin et al., 1989).
Characterization of Aryloxyethyl Derivatives : The synthesis and characterization of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, indicating their potential as ERK1/2 phosphorylation-preferring serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity, showcases the therapeutic potential of similar compounds (J. Sniecikowska et al., 2019).
Analytical Characterization : A study on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, including those with 5-methoxy and 5-chloro groups, highlights the versatility of similar compounds in both medicinal and recreational applications (S. Brandt et al., 2017).
Therapeutic Potential
Potential Antidepressant Properties : The novel series of compounds related to this compound, particularly those targeting the serotonin 5-HT1A receptors, have demonstrated antidepressant-like activity, suggesting their potential in treating mental health disorders (J. Sniecikowska et al., 2019).
Neuroprotective Agents : Compounds with similar structures have shown potential as neuroprotective agents, which could be beneficial in conditions like Parkinson's disease and other neurodegenerative disorders (C. Danzin et al., 1989).
Safety and Hazards
“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored and handled under inert gas, protected from moisture, and kept in its original container .
Eigenschaften
IUPAC Name |
(3-chloro-5-fluoro-4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAZGTVOOKATFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2757033.png)
![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)

![N-benzyl-3-((4-chlorophenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2757039.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2757041.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2757045.png)
![4-[4-(1-methyl-1H-imidazol-2-yl)piperazine-1-carbonyl]morpholine](/img/structure/B2757047.png)
![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2757048.png)


![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2757052.png)
![N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2757054.png)